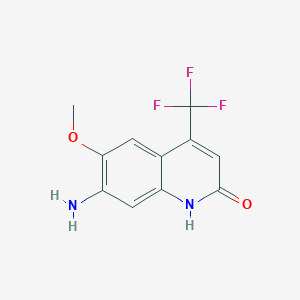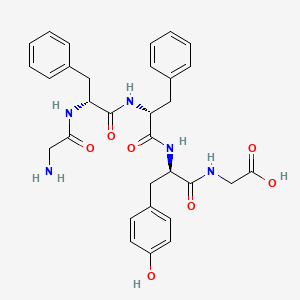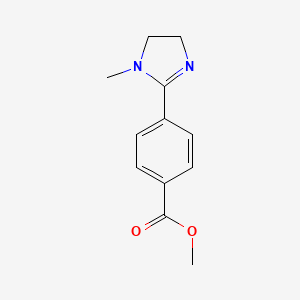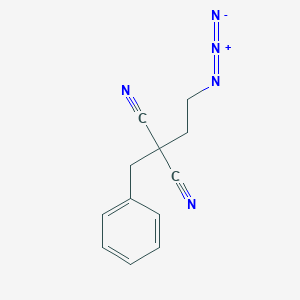![molecular formula C10H12N2O3S B12588815 (2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid CAS No. 494747-03-4](/img/structure/B12588815.png)
(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the methanesulfonic acid group. One common synthetic route includes:
Cyclization Reactions: The formation of the pyrrolo[2,3-b]pyridine core can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and suitable cyclizing agents.
Functional Group Introduction: The methanesulfonic acid group can be introduced through sulfonation reactions using reagents like methanesulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often include:
Batch Processes: Utilizing batch reactors for controlled synthesis.
Continuous Flow Processes: Implementing continuous flow reactors for improved efficiency and consistency.
化学反応の分析
Types of Reactions
(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen groups.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting its biological effects.
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit diverse biological activities.
Uniqueness
(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid is unique due to its specific substitution pattern and the presence of the methanesulfonic acid group, which can influence its solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
494747-03-4 |
|---|---|
分子式 |
C10H12N2O3S |
分子量 |
240.28 g/mol |
IUPAC名 |
(2,3-dimethylpyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-7-10(2,6-16(13,14)15)8-4-3-5-11-9(8)12-7/h3-5H,6H2,1-2H3,(H,13,14,15) |
InChIキー |
VISNCBFJATXPGV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C1(C)CS(=O)(=O)O)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone](/img/structure/B12588732.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12588733.png)
![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)
![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)
![Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane](/img/structure/B12588770.png)

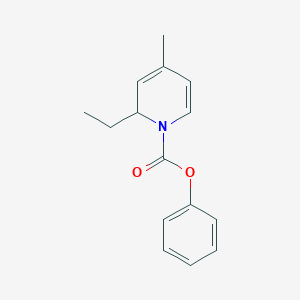
![Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-](/img/structure/B12588775.png)
![3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12588792.png)
![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
